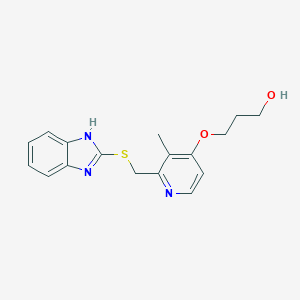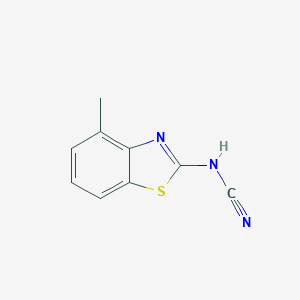
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and has a molecular formula of C8H8N2S. This compound is known for its unique properties and has been used in a variety of research studies.
Mecanismo De Acción
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been shown to have a unique mechanism of action. It has been found to inhibit the activity of aldehyde dehydrogenase, an enzyme that plays a key role in the metabolism of alcohol. This inhibition leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as facial flushing, nausea, and headache. This mechanism of action has been studied extensively in the context of alcoholism and has led to the development of drugs that can help reduce alcohol consumption.
Biochemical and Physiological Effects:
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help protect against oxidative stress. It has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been shown to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research studies. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to its use in lab experiments. It can be toxic at high concentrations, which means that careful handling and disposal procedures are necessary. In addition, it may not be suitable for all types of experiments, depending on the specific research question being addressed.
Direcciones Futuras
There are several future directions for research on cyanamide, (4-methyl-2-benzothiazolyl)-(9CI). One potential area of study is its potential as an anti-cancer agent. Its inhibitory effect on the growth of cancer cells has been demonstrated in several studies, and further research could help to identify the mechanisms underlying this effect. Another potential area of study is its role in the treatment of alcoholism. Drugs based on cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) have shown promise in reducing alcohol consumption, and further research could help to optimize their effectiveness and minimize side effects. Finally, there is potential for the use of cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) in the development of new agrochemicals and pharmaceuticals. Its unique properties make it a promising starting material for the synthesis of new compounds with a wide range of potential applications.
Métodos De Síntesis
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) can be synthesized by reacting 4-methyl-2-benzothiazolylamine with cyanogen chloride in the presence of a base. The reaction produces the desired compound as a white crystalline solid. This synthesis method has been widely used in research studies to obtain pure and high-quality cyanamide, (4-methyl-2-benzothiazolyl)-(9CI).
Aplicaciones Científicas De Investigación
Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as 4-methyl-2-benzothiazolylguanidine, which has been found to have anti-tumor activity. Cyanamide, (4-methyl-2-benzothiazolyl)-(9CI) has also been used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Propiedades
| 119283-90-8 | |
Fórmula molecular |
C9H7N3S |
Peso molecular |
189.24 g/mol |
Nombre IUPAC |
(4-methyl-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3S/c1-6-3-2-4-7-8(6)12-9(13-7)11-5-10/h2-4H,1H3,(H,11,12) |
Clave InChI |
AZZJYSHUDWABAO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC#N |
SMILES canónico |
CC1=C2C(=CC=C1)SC(=N2)NC#N |
Sinónimos |
Cyanamide, (4-methyl-2-benzothiazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
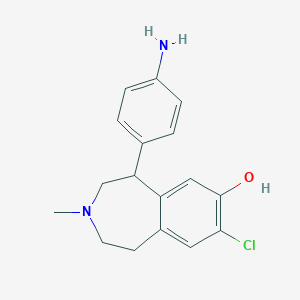

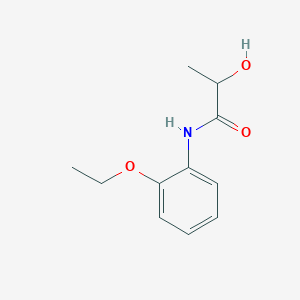



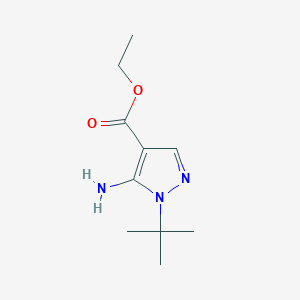
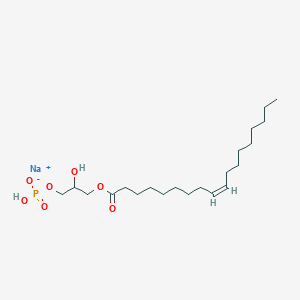



![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
